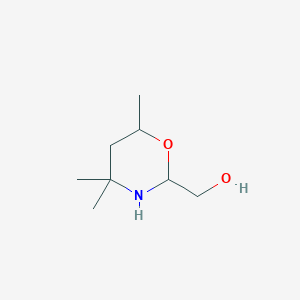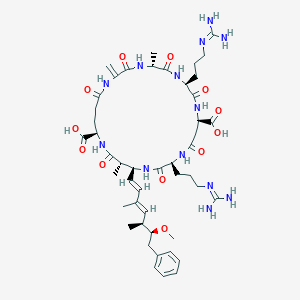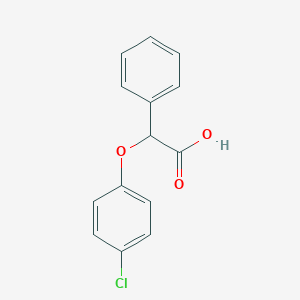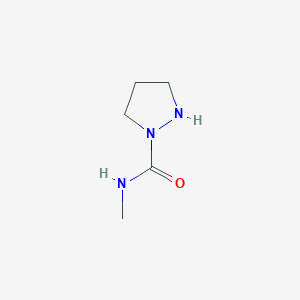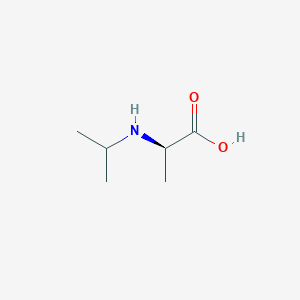
(2R)-2-(Isopropylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(Isopropylamino)propanoic acid, also known as IPA, is a non-proteinogenic amino acid that is commonly used in scientific research. This compound is synthesized through a variety of methods and has been found to have numerous biochemical and physiological effects. In
Wirkmechanismus
(2R)-2-(Isopropylamino)propanoic acid is known to act as an inhibitor of the enzyme glutamate decarboxylase, which is responsible for the conversion of glutamate to gamma-aminobutyric acid (GABA) in the brain. By inhibiting this enzyme, (2R)-2-(Isopropylamino)propanoic acid can reduce the levels of GABA in the brain, leading to changes in neurotransmitter activity and potentially affecting behavior and cognition.
Biochemische Und Physiologische Effekte
Research has shown that (2R)-2-(Isopropylamino)propanoic acid can have various biochemical and physiological effects, including reducing the levels of GABA in the brain, altering neurotransmitter activity, and potentially affecting behavior and cognition. Additionally, (2R)-2-(Isopropylamino)propanoic acid has been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-2-(Isopropylamino)propanoic acid in lab experiments is its relatively low cost and ease of synthesis. Additionally, (2R)-2-(Isopropylamino)propanoic acid can be used as a chiral reagent for the determination of enantiomeric purity of amino acids, making it a valuable tool for peptide and protein synthesis. However, (2R)-2-(Isopropylamino)propanoic acid's mechanism of action as an inhibitor of glutamate decarboxylase may limit its usefulness in certain types of experiments, and its potential effects on behavior and cognition should be taken into account when designing experiments.
Zukünftige Richtungen
There are numerous future directions for research on (2R)-2-(Isopropylamino)propanoic acid, including further exploration of its biochemical and physiological effects, investigation of its potential as a therapeutic agent for oxidative stress-related diseases, and development of new methods for its synthesis. Additionally, research on the potential effects of (2R)-2-(Isopropylamino)propanoic acid on behavior and cognition may lead to new insights into the role of neurotransmitters in these processes.
Synthesemethoden
(2R)-2-(Isopropylamino)propanoic acid can be synthesized through a variety of methods, including the reaction of isopropylamine with 2-bromoacetic acid or 2-chloroacetic acid, or the reaction of isopropylamine with acrylonitrile followed by hydrolysis. The yield of (2R)-2-(Isopropylamino)propanoic acid can vary depending on the method used, with some methods yielding up to 90% pure (2R)-2-(Isopropylamino)propanoic acid.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(Isopropylamino)propanoic acid has numerous scientific research applications, including as a chiral reagent for the determination of enantiomeric purity of amino acids, as a building block for the synthesis of peptides and proteins, and as a precursor for the synthesis of various drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
118333-27-0 |
|---|---|
Produktname |
(2R)-2-(Isopropylamino)propanoic acid |
Molekularformel |
C6H13NO2 |
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
(2R)-2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)7-5(3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m1/s1 |
InChI-Schlüssel |
LABFFVKLPSJCAN-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)NC(C)C |
SMILES |
CC(C)NC(C)C(=O)O |
Kanonische SMILES |
CC(C)NC(C)C(=O)O |
Synonyme |
D-Alanine, N-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



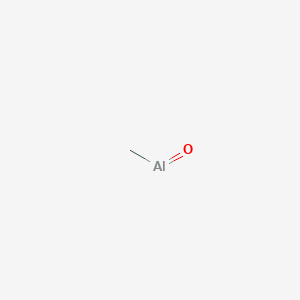
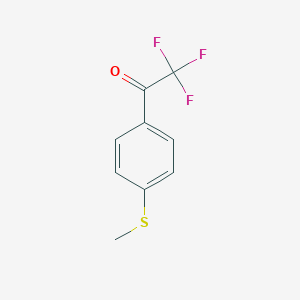
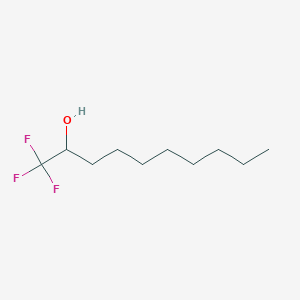
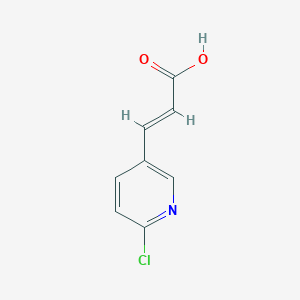
![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)
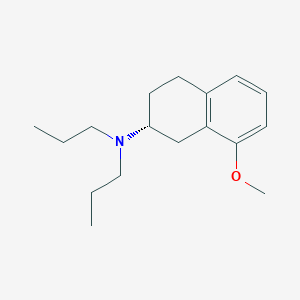
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
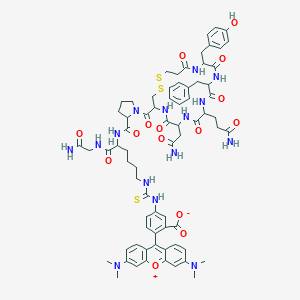
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)
